5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
The compound 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a chloro-substituted benzene ring, a methoxy group at the 2-position, and a complex ethyl-linked side chain. The side chain includes a 4-methoxyphenyl group and a 4-methylpiperazine moiety, which distinguishes it from simpler benzamide analogs. Piperazine derivatives are known for modulating pharmacokinetic properties, such as solubility and receptor binding, often seen in drugs targeting the central nervous system (CNS) or metabolic pathways .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-25-10-12-26(13-11-25)20(16-4-7-18(28-2)8-5-16)15-24-22(27)19-14-17(23)6-9-21(19)29-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWROXFYBKQPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Like many organic compounds, it may interact with various proteins or enzymes in the body, altering their function and leading to changes at the cellular level.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other benzamide derivatives, it might be involved in pathways related to these compounds.
Biological Activity
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 359.87 g/mol
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety suggests possible interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.
Biological Activity and Efficacy
Recent studies have highlighted several key aspects of the biological activity of this compound:
Anticancer Activity
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated an IC value of less than 50 µM in breast cancer cell lines, indicating significant antiproliferative effects.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Antimicrobial Properties
- Broad-Spectrum Activity : In vitro studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against various bacterial strains, suggesting that it could serve as a potential lead for antibiotic development.
Case Studies and Research Findings
A series of studies have evaluated the biological properties of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | IC < 50 µM in MCF-7 cells; apoptosis via caspase activation |
| Study B | Antimicrobial Activity | MIC values between 8 to 32 µg/mL against multiple bacterial strains |
| Study C | Neuropharmacology | Potential interaction with serotonin receptors, influencing mood-related behaviors |
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its toxicity mechanisms and long-term effects.
Comparison with Similar Compounds
Key Structural Differences
Side Chain Complexity: The target compound’s piperazine-containing side chain is unique among the analogs. Piperazine moieties enhance solubility and enable interactions with serotonin or dopamine receptors, common in antipsychotics (e.g., aripiprazole) .
Substituent Effects on Bioactivity: The sulfamoyl group in ’s compound may confer diuretic or carbonic anhydrase inhibitory properties, akin to acetazolamide .
Methoxy Positioning :
- The 2-methoxy group in the target compound and its analogs is conserved, likely contributing to metabolic stability by resisting oxidative degradation.
Research Findings and Data Gaps
- Anticancer Activity : Thiadiazole-containing analogs () show promising cytotoxicity, but the target compound’s piperazine group may redirect activity toward CNS targets rather than oncology .
- Metabolic Pathways: Glibenclamide-related analogs () inhibit ATP-sensitive potassium channels in pancreatic β-cells.
- Synthetic Utility : Simpler analogs like Rip-B () serve as intermediates, highlighting the target compound’s advanced structural complexity for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
